Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Overview
Description
Ethyl 6-aminobicyclo[310]hexane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research Its distinct bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. This method is efficient and allows for the production of the compound on a gram scale . The reaction conditions include the use of bromoacetyl bromide and 3-methyl-2-butenol in the presence of sodium bicarbonate, followed by an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in antiviral medications.
3-Azabicyclo[3.1.0]hexane: Another related compound with similar chemical properties and applications.
Uniqueness
Ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its specific functional groups and the presence of the ethyl ester and amino groups. These features provide distinct reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)9(10)6-4-3-5-7(6)9;/h6-7H,2-5,10H2,1H3;1H |
InChI Key |
NJXGZHKRXWHTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C1CCC2)N.Cl |
Origin of Product |
United States |
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